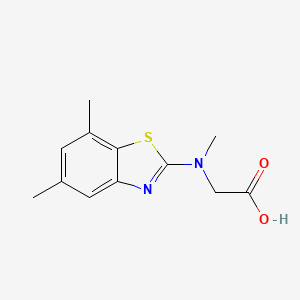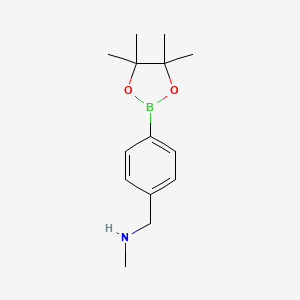![molecular formula C15H24ClNO B1426542 3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1219967-94-8](/img/structure/B1426542.png)
3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride
Descripción general
Descripción
“3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride” or MBPEP hydrochloride is a chemical compound that has generated a significant amount of interest from the scientific community due to its unique properties and potential applications. It is provided to early discovery researchers as part of a collection of unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the available resources. The empirical formula is C14H22ClNO and the molecular weight varies between 255.78 and 269.81 g/mol.Aplicaciones Científicas De Investigación
Piperidine Derivatives in Drug Development
Piperidine derivatives, such as donepezil, are widely explored for their therapeutic potentials. Donepezil, a piperidine derivative, is well-known for its application in treating Alzheimer’s disease due to its central acetylcholinesterase inhibitory activity. This compound demonstrates the significance of piperidine derivatives in developing treatments for neurological conditions, showcasing their absorption, metabolism, and side effects profile in clinical settings (Román & Rogers, 2004).
Environmental Impact of Benzyl Derivatives
The environmental fate and behavior of benzyl derivatives, like parabens (which include benzyl groups in their structure), have been studied extensively. These compounds, used as preservatives in a wide range of consumer products, exhibit weak endocrine-disrupting capabilities, highlighting the importance of understanding their persistence and transformation in aquatic environments. Their biodegradability and interactions with chlorine leading to halogenated by-products in water sources necessitate further research into their toxicity and environmental impact (Haman et al., 2015).
Analytical and Pharmacological Insights
Analytical methods for determining antioxidant activity in compounds highlight the critical role of chemical assays in understanding the pharmacological implications of various substances, including potentially those related to piperidine and benzyl derivatives. These methods facilitate the evaluation of compounds' capacity to scavenge free radicals, thereby providing insights into their therapeutic potential and chemical properties (Munteanu & Apetrei, 2021).
Propiedades
IUPAC Name |
3-[2-[(3-methylphenyl)methoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-13-4-2-5-15(10-13)12-17-9-7-14-6-3-8-16-11-14;/h2,4-5,10,14,16H,3,6-9,11-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJKBHWEHMGUBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7,11-Dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B1426463.png)
![N-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1426465.png)


![2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1426469.png)
![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1426470.png)
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B1426471.png)
![N-Methyl-2-[(4-methylphenyl)thio]ethanamine hydrochloride](/img/structure/B1426472.png)
![[3-Chloro-5-trifluoromethyl-1H-pyridin-(2E)-ylidene]-cyano-acetic acid ethyl ester](/img/structure/B1426474.png)

![2-(Pyridin-2-YL)octahydropyrrolo[3,4-C]pyrrole](/img/structure/B1426479.png)

